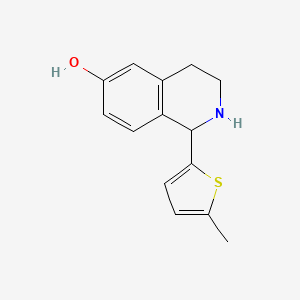
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a methyl group at the 5-position and a tetrahydroisoquinoline moiety with a hydroxyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 5-methylthiophene-2-carboxaldehyde, which undergoes a Pictet-Spengler reaction with a suitable amine to form the tetrahydroisoquinoline core. The hydroxyl group can be introduced through subsequent oxidation or substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiophene ring or the tetrahydroisoquinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to various reduced forms of the thiophene or isoquinoline rings .
Aplicaciones Científicas De Investigación
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Dimethylthiophen-3-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- 1-(5-Methylthiophen-2-yl)-3,4-dihydroisoquinolin-6-ol
- 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol
Uniqueness
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
Número CAS |
600646-85-3 |
|---|---|
Fórmula molecular |
C14H15NOS |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
1-(5-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H15NOS/c1-9-2-5-13(17-9)14-12-4-3-11(16)8-10(12)6-7-15-14/h2-5,8,14-16H,6-7H2,1H3 |
Clave InChI |
UYJMUJDUHKHZTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2C3=C(CCN2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
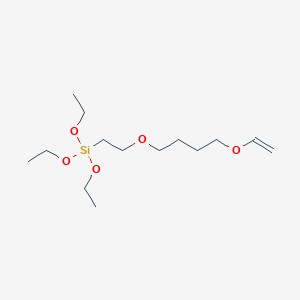
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
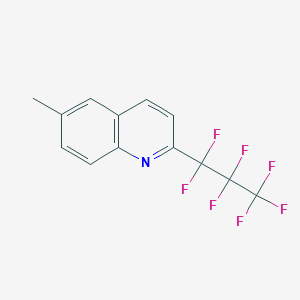
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
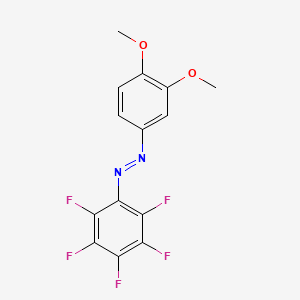
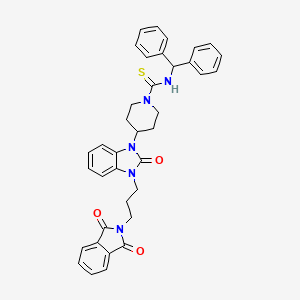
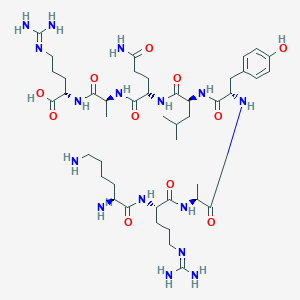
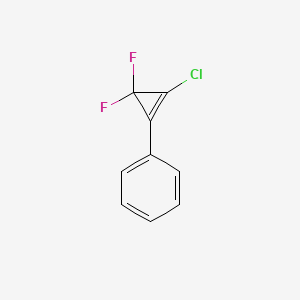
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)

![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)

